molecular formula C17H24FN3O B5480685 4-cyclohexyl-N-(2-fluorophenyl)piperazine-1-carboxamide

4-cyclohexyl-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5480685
M. Wt: 305.4 g/mol
InChI Key: HAVGPDUNASHCHX-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(2-fluorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C17H24FN3O and a molecular weight of 305.39 g/mol . This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities . The structure of this compound includes a piperazine ring substituted with a cyclohexyl group and a 2-fluorophenyl group, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 4-cyclohexyl-N-(2-fluorophenyl)piperazine-1-carboxamide, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields. Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

4-cyclohexyl-N-(2-fluorophenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and 2-fluorophenyl groups may enhance its stability, lipophilicity, and potential interactions with biological targets compared to other piperazine derivatives.

Properties

IUPAC Name

4-cyclohexyl-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c18-15-8-4-5-9-16(15)19-17(22)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVGPDUNASHCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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